molecular formula C17H24BNO5S B13714572 (1,1-Dioxidothiomorpholino)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

(1,1-Dioxidothiomorpholino)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B13714572
M. Wt: 365.3 g/mol
InChI Key: HETRJIGENDGMIU-UHFFFAOYSA-N
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Description

(1,1-Dioxidothiomorpholino)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a complex organic compound that features both a thiomorpholine dioxide and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxidothiomorpholino)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves multiple steps. One common method includes the following steps:

    Formation of the dioxaborolane group: This can be achieved by reacting a phenylboronic acid derivative with pinacol in the presence of a catalyst.

    Introduction of the thiomorpholine dioxide group: This step involves the oxidation of thiomorpholine to form thiomorpholine dioxide, which is then coupled with the dioxaborolane derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxidothiomorpholino)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine dioxide group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce various thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1,1-Dioxidothiomorpholino)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its interaction with specific molecular targets. The dioxaborolane group can participate in boron-mediated reactions, while the thiomorpholine dioxide group can interact with various biological molecules through oxidation-reduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

What sets (1,1-Dioxidothiomorpholino)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone apart from similar compounds is the presence of both a thiomorpholine dioxide and a dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C17H24BNO5S

Molecular Weight

365.3 g/mol

IUPAC Name

(1,1-dioxo-1,4-thiazinan-4-yl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

InChI

InChI=1S/C17H24BNO5S/c1-16(2)17(3,4)24-18(23-16)14-7-5-6-13(12-14)15(20)19-8-10-25(21,22)11-9-19/h5-7,12H,8-11H2,1-4H3

InChI Key

HETRJIGENDGMIU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCS(=O)(=O)CC3

Origin of Product

United States

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